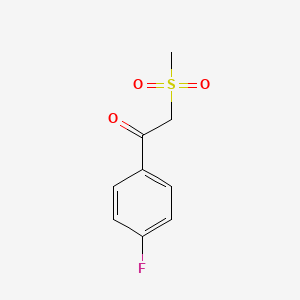

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone

Overview

Description

“1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone” is also known as “Benzene, 1-fluoro-4-(methylsulfonyl)-” or “4-Fluorophenyl methyl sulfone”. It has a molecular formula of C7H7FO2S and a molecular weight of 174.193 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 174.193 and a molecular formula of C7H7FO2S .Scientific Research Applications

Crystal Structure Analysis

- In a study of the crystal structure, it was found that the unit comprising the ethanone and 4-fluorophenyl groups in 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone is essentially planar. This compound forms dimers and stacks through weak hydrogen bonds in its crystalline form, indicating potential applications in crystal engineering and material sciences (Abdel‐Aziz, Ghabbour, Chantrapromma & Fun, 2012).

Photochemistry Studies

- In the realm of photochemistry, the stability and reactivity of compounds like 1-(4-Fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone have been examined. Their conformations and hydrogen bonding interactions may influence photochemical reactions, which is crucial for understanding light-induced chemical processes (Fu, Scheffer, Trotter & Yang, 1998).

Synthetic Chemistry

- The compound's derivatives have been explored for their potential in synthetic chemistry, such as in the synthesis of 2,4,5-trisubstituted-1H-imidazoles. These derivatives exhibit biological activities like antibacterial and antifungal properties (Sawant, Patil & Baravkar, 2011).

- Another study used 1-(4-Fluorophenyl)ethanone derivatives in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol. This process, which involves bioreduction, is significant for producing optically active compounds (ChemChemTech, 2022).

Biological and Pharmaceutical Applications

- In pharmaceutical research, the compound's derivatives, like N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole, have been synthesized as potential inhibitors of HIV-1 replication, highlighting the compound's relevance in drug discovery (Che, Liu, Tian, Hu, Chen & Chen, 2015).

- Additionally, studies on sulfanyl derivatives of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone have shown notable antioxidant and antibacterial properties, which could be leveraged in therapeutic applications (Sarac, Orek & Koparır, 2020).

Nuclear Medicine

- In nuclear medicine, a derivative was used in the automated synthesis of S-(2-[(18)F]fluoroethyl)-L-methionine for tumor imaging in positron emission tomography. This application is critical for advancing diagnostic techniques (Tang, Wang, Tang, Luo & Gan, 2003).

Chemical Synthesis and Characterization

- Various studies have been conducted on synthesizing and characterizing 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone derivatives. These studies include investigating their antimicrobial activity, molecular conformations, and hydrogen bonding, which are fundamental in developing new chemical entities (Nagamani, Anjaiah, Praveen & Jalapathi, 2018).

Material Science and Molecular Docking

- The compound has also been investigated for its potential in material science and molecular docking studies, exploring its interactions with biological targets and its stability and reactivity at the molecular level (Mary et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNGTQAJHRDDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)

![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)